MS154

Description

Properties

Molecular Formula |

C46H54ClFN8O8 |

|---|---|

Molecular Weight |

901.4 g/mol |

IUPAC Name |

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide |

InChI |

InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59) |

InChI Key |

ALKKWBPMCDDKKA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MS154; MS-154; MS 154 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MS154: A Selective EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

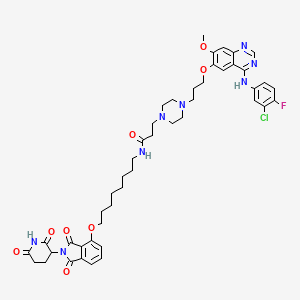

MS154 is a potent and selective small molecule degrader of mutant epidermal growth factor receptor (EGFR). As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes the cell's own ubiquitin-proteasome system to specifically target and eliminate mutated EGFR, a key driver in many cancers, particularly non-small cell lung cancer. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety that binds to the EGFR protein.

| Property | Value | Reference |

| Chemical Name | N/A | N/A |

| Molecular Formula | C46H54ClFN8O8 | [1] |

| Molecular Weight | 901.43 g/mol | [1] |

| CAS Number | 2243453-34-7 | N/A |

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of mutant EGFR. The EGFR-binding moiety of this compound selectively binds to mutant forms of the EGFR protein. The other end of the molecule, the VHL ligand, recruits the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the EGFR protein. The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total levels of the oncogenic protein.

Caption: Mechanism of this compound-induced degradation of mutant EGFR.

Quantitative Data

This compound has been shown to potently and selectively degrade mutant EGFR in various cancer cell lines.

| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |

| HCC827 | delE746_A750 | 11 | >95 | [1] |

| NCI-H3255 | L858R | 25 | >95 | [1] |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation observed.

Experimental Protocols

General Synthesis of Gefitinib-Based PROTACs (Illustrative)

A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, a general approach for synthesizing gefitinib-based PROTACs, from which this compound is derived, can be outlined. This typically involves the coupling of a gefitinib analogue, a linker, and an E3 ligase ligand (in this case, a VHL ligand).

Workflow for Synthesis:

Caption: Generalized synthetic workflow for a gefitinib-based PROTAC.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction of EGFR protein levels in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., HCC827, NCI-H3255)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-EGFR, anti-p-EGFR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software and normalize the EGFR signal to the loading control (GAPDH).

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathway Analysis

This compound-induced degradation of EGFR is expected to impact downstream signaling pathways that are critical for cancer cell survival and proliferation.

Caption: EGFR signaling pathway and the point of intervention by this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by mutant EGFR. Its ability to selectively induce the degradation of the oncogenic driver protein offers a potential advantage over traditional inhibitors, which can be limited by resistance mechanisms. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted protein degraders.

References

An In-depth Technical Guide to the Discovery and Synthesis of Foundational von Hippel-Lindau (VHL) E3 Ligase Ligands

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial topic specified "MS154 VHL ligand". However, extensive research indicates that this compound is a Proteolysis-Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ligase , not the von Hippel-Lindau (VHL) E3 ligase, to degrade mutant Epidermal Growth Factor Receptor (EGFR).[1][2][3] Specifically, this compound is described as a CRBN-recruiting degrader, in contrast to MS39, which is a VHL-recruiting degrader for the same target.[3]

Therefore, to fulfill the core request for a technical guide on a VHL ligand, this document will focus on the foundational and widely utilized VHL ligands, VH032 and its potent derivative VH298 . These molecules are central to the development of VHL-based PROTACs and serve as canonical examples for VHL ligand discovery and synthesis.

The VHL E3 Ligase and the Hypoxia Signaling Pathway

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex.[4] This complex, often denoted as VCB (VHL, Elongin C, Elongin B), plays a central role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factors (HIF-α) for degradation via the ubiquitin-proteasome system.[4][5]

Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site that is recognized by the β-domain of the VHL protein.[6] Upon binding, the E3 ligase complex poly-ubiquitinates HIF-1α, marking it for destruction by the proteasome. This keeps HIF-1α levels low and prevents the activation of hypoxia-related genes.

In low oxygen conditions (hypoxia), the PHD enzymes are inactive. HIF-1α is not hydroxylated, is not recognized by VHL, and therefore accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The ability to manipulate this pathway with small molecules has been a significant goal in drug discovery.

Discovery and Structure-Based Design of VHL Ligands

The development of small-molecule VHL ligands was a landmark achievement, initially driven by a structure-based rational design approach.[6] The goal was to create a molecule that could mimic the hydroxylated proline residue of HIF-1α and occupy its binding pocket on VHL, thereby inhibiting the VHL:HIF-1α protein-protein interaction.

The initial designs centered on a hydroxyproline (Hyp) scaffold, which is the key recognition element.[6] Through systematic optimization and structure-activity relationship (SAR) studies, researchers developed increasingly potent ligands. VH032 emerged as a key inhibitor from these efforts. Further refinement, based on the crystal structure of VH032 bound to VHL, led to the design of VH298 .[3] VH298 replaces a terminal methyl group of VH032 with a cyanocyclopropyl group, which enhances binding affinity, resulting in one of the most potent VHL inhibitors to date.[3]

Quantitative Data & Binding Affinity

The binding affinities of VHL ligands are typically characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays. These methods provide quantitative measurements of the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

| Ligand | Binding Affinity (Kd / IC50) | Method | Reference(s) |

| VH032 | Kd = 185 ± 7 nM | ITC | [6] |

| VH298 | Kd = 90 nM | ITC | [2][3] |

| VH298 | Kd = 80 nM | FP Assay | [2][3] |

| VHL Ligand 14 | IC50 = 196 nM | Not Specified | [7] |

| VHL-IN-1 | Kd = 37 nM | Not Specified | [7] |

Synthesis of VHL Ligands

The chemical synthesis of VHL ligands like VH032 is a multi-step process that has been optimized for both small-scale and multi-gram scale production.[8][9] The routes typically converge on a key benzylic amine intermediate, which is then coupled with protected amino acid fragments.

A common synthetic strategy involves:

-

C–H Arylation: Palladium-catalyzed C–H arylation is used to couple 4-methylthiazole with a protected 4-bromobenzylamine derivative to form a key biaryl intermediate.[8][10]

-

Sequential Amide Couplings: The core structure is built through a series of deprotection and amide coupling steps. A protected (2S,4R)-4-hydroxyproline is first coupled to the benzylic amine intermediate.

-

Final Coupling and Deprotection: After deprotection of the proline nitrogen, a final amide coupling with a protected tert-leucine derivative is performed. The final deprotection step yields the target VHL ligand.[10]

Recent process chemistry improvements have enabled column chromatography-free, multi-gram scale synthesis of key VH032 intermediates, facilitating the rapid construction of PROTAC libraries.[9]

Key Experimental Protocols

A. Fluorescence Polarization (FP) Competition Assay

This assay is commonly used to determine the binding affinity of a ligand by measuring its ability to displace a fluorescently labeled probe from the target protein.

-

Principle: A small, fluorescently labeled peptide derived from HIF-1α ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB protein complex, its tumbling slows dramatically, causing a high polarization signal. An unlabeled competitor ligand (e.g., VH298) will displace the tracer, causing the polarization to decrease.

-

Reagents:

-

Purified VCB (VHL/Elongin B/Elongin C) protein complex.

-

Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α).

-

Test ligand (e.g., VH298) at various concentrations.

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 0.01% Tween-20).[11]

-

-

Protocol:

-

Prepare a series of dilutions of the test ligand in assay buffer.

-

In a microplate, add a fixed concentration of the VCB complex and the fluorescent tracer to each well.

-

Add the serially diluted test ligand to the wells. Include controls for high polarization (VCB + tracer, no ligand) and low polarization (tracer only).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., 485 nm excitation, 520 nm emission).[12]

-

Plot the polarization values against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

B. Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[13][14]

-

Principle: A solution of the ligand is titrated in small, precise injections into a sample cell containing the protein solution at a constant temperature. Each injection triggers a heat change (either exothermic or endothermic) that is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

-

Reagents:

-

Protocol:

-

Thoroughly dialyze the protein against the final ITC buffer. Dissolve the ligand in the dialysis buffer.

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

Load the protein solution (titrand) into the sample cell of the calorimeter.

-

Load the ligand solution (titrant) into the injection syringe. The ligand concentration is typically 10-15 times that of the protein.[15]

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform the titration experiment, injecting the ligand into the protein solution.

-

Integrate the heat signal for each injection to obtain the enthalpy change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Application in Proteolysis-Targeting Chimeras (PROTACs)

The primary and most impactful application of VHL ligands like VH032 and VH298 is their use as the E3 ligase-recruiting handle in PROTACs. A PROTAC is a heterobifunctional molecule consisting of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ligase (like VH032), and a chemical linker connecting them.

The PROTAC acts as a molecular bridge, inducing proximity between the VHL E3 ligase and a target protein that it would not normally recognize. This hijacking of the ubiquitin-proteasome system results in the poly-ubiquitination and subsequent proteasomal degradation of the target protein. Because the PROTAC is released after inducing ubiquitination, it can act catalytically to degrade multiple copies of the target protein.

Conclusion

The rational, structure-based discovery of small-molecule ligands for the VHL E3 ligase, such as VH032 and VH298, has been a transformative event in chemical biology and drug discovery. These molecules not only serve as valuable chemical probes to study the hypoxia signaling pathway but have also become indispensable tools for targeted protein degradation.[3][5] The detailed understanding of their binding modes, coupled with robust synthetic routes, has enabled the development of a vast number of VHL-based PROTACs, pushing forward a new therapeutic modality with the potential to target proteins previously considered "undruggable."

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. scispace.com [scispace.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. zaguan.unizar.es [zaguan.unizar.es]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

The Mechanism of Action of MS154: A Technical Guide to a Selective EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS154 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers, particularly non-small cell lung cancer. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular composition, its targeted degradation pathway, and its effects on downstream cellular signaling. Detailed experimental protocols and quantitative data are presented to support the scientific understanding of this compound.

Introduction to this compound: A Heterobifunctional Degrader

This compound is a synthetic, heterobifunctional small molecule that operates through the principles of targeted protein degradation. It is classified as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Structurally, this compound is a hybrid molecule comprising three key components:

-

A warhead: This is a ligand that binds to the target protein. In the case of this compound, the warhead is derived from gefitinib, a first-generation EGFR inhibitor, which provides binding affinity to the EGFR kinase domain.[1]

-

An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase. This compound utilizes a ligand for the cereblon (CRBN) E3 ligase.[1][2]

-

A linker: This chemically inert chain connects the warhead and the E3 ligase ligand, optimizing the formation of a stable ternary complex between EGFR and cereblon.

The primary mechanism of action of this compound is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate mutant EGFR.[1]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound and its Negative Control (MS154N) to EGFR

| Compound | Target EGFR Variant | Dissociation Constant (Kd) | Assay Type |

| This compound | Wild-Type EGFR | Not explicitly stated, but binds | Competitive Binding Assay |

| MS154N | Wild-Type EGFR | 3 nM | Competitive Binding Assay |

| MS154N | L858R-mutant EGFR | 4.3 nM | Competitive Binding Assay |

Data sourced from Tocris Bioscience and the IUPHAR/BPS Guide to PHARMACOLOGY.[1][3]

Table 2: In-Cell Degradation Potency and Selectivity of this compound

| Cell Line | EGFR Status | DC50 | Dmax |

| HCC-827 | Mutant EGFR (del E746-A750) | 11 nM | > 95% at 50 nM |

| H3255 | Mutant EGFR (L858R) | 25 nM | > 95% at 50 nM |

| Ovarian and Lung Cancer Cell Lines | Wild-Type EGFR | No significant degradation | Not applicable |

Data sourced from Tocris Bioscience.[2]

Core Mechanism of Action: The PROTAC-Mediated Degradation Pathway

The mechanism of action of this compound can be delineated into a series of sequential steps that culminate in the degradation of mutant EGFR.

-

Ternary Complex Formation: this compound, being bifunctional, simultaneously binds to the kinase domain of EGFR and the cereblon (CRBN) E3 ubiquitin ligase. This forms a transient ternary complex of EGFR-MS154-CRBN.

-

Ubiquitination of EGFR: The proximity induced by this compound allows the CRBN E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the EGFR protein. This results in the formation of a polyubiquitin chain on EGFR.

-

Proteasomal Recognition and Degradation: The polyubiquitinated EGFR is then recognized by the 26S proteasome. The proteasome unfolds and proteolytically degrades the EGFR into small peptides, while the ubiquitin molecules are recycled.

-

Catalytic Cycle: this compound is released upon the degradation of the ternary complex and can then bind to another EGFR and CRBN molecule, thus acting catalytically to induce the degradation of multiple EGFR proteins.

This process leads to a significant reduction in the total cellular levels of mutant EGFR, thereby inhibiting its downstream signaling pathways. A negative control compound, MS154N, which binds to EGFR with high affinity but does not recruit CRBN, fails to induce EGFR degradation, confirming the PROTAC-dependent mechanism.[3]

Signaling Pathways Modulated by this compound

By inducing the degradation of EGFR, this compound effectively shuts down the signaling cascades that are constitutively activated by mutant EGFR in cancer cells. The primary signaling pathways affected are:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its inhibition leads to apoptosis and reduced cell proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell division and proliferation. Its downregulation contributes to the anti-proliferative effects of this compound.

The diagrams below, generated using the DOT language, illustrate the mechanism of action of this compound and its impact on downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Binding Assay (for Kd Determination)

This assay is used to determine the binding affinity of this compound to EGFR.

-

Reagents and Materials: Recombinant human EGFR protein, a known fluorescently labeled EGFR ligand (e.g., a fluorescently tagged known inhibitor), this compound, assay buffer (e.g., PBS with 0.01% Tween-20 and 1% BSA), 384-well microplates.

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add a fixed concentration of the fluorescently labeled EGFR ligand to each well.

-

Add the different concentrations of this compound to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the recombinant EGFR protein to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization or a similar signal that changes upon ligand binding.

-

The decrease in signal with increasing concentrations of this compound indicates displacement of the fluorescent ligand.

-

-

Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blotting for EGFR Degradation (for DC50 and Dmax Determination)

This is the standard method to quantify the degradation of a target protein.

-

Cell Culture and Treatment:

-

Plate mutant EGFR-expressing cells (e.g., HCC-827 or H3255) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) are calculated by plotting the normalized EGFR levels against the log of the this compound concentration.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HCC-827) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay Procedure (MTT example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

Experimental Workflow for this compound Validation

The following diagram illustrates a typical experimental workflow for the preclinical validation of a PROTAC like this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by mutant EGFR. Its mechanism of action, centered on the targeted degradation of the oncogenic driver protein, offers potential advantages over traditional occupancy-based inhibitors, including increased potency and the ability to overcome certain forms of drug resistance. The data and protocols presented in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound.

References

Biophysical Properties of MS154: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154 is a potent and selective bifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). This compound achieves this by hijacking the cellular ubiquitin-proteasome system. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and the EGFR inhibitor gefitinib, which serves as the "warhead" to target EGFR. This guide provides a comprehensive overview of the known biophysical properties of this compound, including its binding affinities, degradation efficacy, and the experimental methodologies used for their determination.

Core Biophysical and Cellular Properties

The efficacy of a PROTAC is determined by a series of interconnected biophysical and cellular events, including binary target engagement, ternary complex formation, and subsequent target ubiquitination and degradation. The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinities of this compound Components

| Component | Target Protein | Binding Affinity (Kd) | Assay |

| Gefitinib (warhead of this compound) | EGFR (Wild-Type) | 1.8 nM[1] | Not Specified |

| Gefitinib (warhead of this compound) | EGFR (L858R Mutant) | 3.8 nM[1] | Not Specified |

| Pomalidomide (similar to Cereblon ligand) | Cereblon (CRBN) | 12.5 µM | Isothermal Titration Calorimetry (ITC) |

Note: The binding affinity of the exact pomalidomide-linker moiety of this compound to Cereblon has not been explicitly reported. The provided value is for pomalidomide.

Table 2: Cellular Degradation Efficacy of this compound

| Cell Line | EGFR Status | DC50 | Dmax | Treatment Time |

| HCC-827 | Mutant (exon 19 deletion) | 11 nM[1][2] | >95% at 50 nM[2] | 16 hours[1] |

| H3255 | Mutant (L858R) | 25 nM[1][2] | >95% at 50 nM[2] | 16 hours[1] |

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Mechanism of Action: Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a stable ternary complex between the target protein (EGFR), the PROTAC (this compound), and the E3 ubiquitin ligase (Cereblon). The stability and conformation of this complex are critical for efficient ubiquitination of the target.

Currently, direct quantitative data for the this compound-induced EGFR-Cereblon ternary complex, such as the dissociation constant (Kd,ternary) and the cooperativity factor (α), are not available in the public domain. The cooperativity factor is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are not fully published. However, based on standard methodologies for PROTAC analysis, the following outlines the likely experimental workflows.

Western Blotting for EGFR Degradation (DC50 and Dmax Determination)

This assay is fundamental to quantifying the degradation of EGFR induced by this compound.

Workflow:

-

Cell Culture and Treatment:

-

Culture lung cancer cell lines (e.g., HCC-827, H3255) to approximately 80% confluency.

-

Starve cells in serum-free medium for 4-8 hours to reduce basal EGFR signaling.

-

Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total EGFR. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for EGFR and the loading control.

-

Normalize the EGFR band intensity to the loading control.

-

Plot the normalized EGFR levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Analysis of Downstream Signaling

This compound-mediated degradation of EGFR is expected to inhibit its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This can be assessed by examining the phosphorylation status of key signaling proteins.

Workflow:

This protocol is similar to the Western blotting protocol for EGFR degradation, with the following key differences in the antibody incubation step:

-

After blocking, membranes are incubated with primary antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., p-AKT, p-ERK1/2).

-

To ensure that changes in phosphorylation are not due to changes in the total protein levels of these signaling molecules, parallel blots or stripping and reprobing of the same membrane should be performed using antibodies against total AKT and total ERK1/2.

Visualizations

Signaling Pathway of this compound-Induced EGFR Degradation

Caption: Mechanism of action of this compound leading to EGFR degradation.

Experimental Workflow for DC50 Determination

Caption: Workflow for determining the DC50 of this compound.

Conclusion

This compound is a potent and selective degrader of mutant EGFR. The provided biophysical and cellular data highlight its efficacy in relevant cancer cell lines. Further in-depth characterization of the ternary complex formation and a broader selectivity profiling would provide a more complete understanding of its mechanism of action and potential for therapeutic development. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this compound and other novel PROTAC molecules.

References

An In-depth Technical Guide on the Binding of VH298 to the Von Hippel-Lindau Tumor Suppressor (VHL)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "MS154 binding to VHL" revealed that this compound is a potent and selective cereblon-recruiting Degrader (PROTAC®) of mutant epidermal growth factor receptor (EGFR). It is not documented to bind to the Von Hippel-Lindau (VHL) E3 ligase. This guide will therefore focus on a well-characterized, high-affinity VHL ligand, VH298 , to provide a relevant and technically detailed resource on VHL binding and pathway modulation.

This guide provides a comprehensive overview of the interaction between the small molecule inhibitor VH298 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH298 is a potent and cell-permeable chemical probe that disrupts the VHL:HIF-α protein-protein interaction, leading to the stabilization of Hypoxia-Inducible Factor-α (HIF-α) and the activation of the hypoxic response.

Quantitative Binding Data for VH298 and VHL

The binding affinity of VH298 to the VHL complex (VBC: VHL, Elongin B, and Elongin C) has been rigorously characterized using multiple biophysical techniques. The data are summarized below.

| Parameter | Method | Value | Reference |

| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 90 nM | [1][2][3] |

| Dissociation Constant (Kd) | Competitive Fluorescence Polarization (FP) | 80 nM | [1][2][3] |

| Association Rate Constant (kon) | Surface Plasmon Resonance (SPR) | 6.47 x 105 M-1s-1 | [4] |

| Dissociation Rate Constant (koff) | Surface Plasmon Resonance (SPR) | 0.065 s-1 | [4] |

Signaling Pathways Modulated by VH298

Under normoxic conditions, VHL, as part of an E3 ubiquitin ligase complex, recognizes and binds to the oxygen-dependent degradation domain (ODD) of HIF-α subunits (primarily HIF-1α and HIF-2α) that have been hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This binding event leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low.

VH298 acts as a competitive inhibitor, binding to the same pocket on VHL that recognizes the hydroxylated HIF-α. This prevents the VHL:HIF-α interaction, leading to the stabilization and accumulation of HIF-α even in the presence of oxygen. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the upregulation of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[5][6][7][8][9]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the binding of VH298 to VHL are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions. This allows for the direct determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Methodology:

-

Protein and Ligand Preparation:

-

The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

VH298 is dissolved in a matching buffer, with a small percentage of DMSO if necessary for solubility. The same percentage of DMSO must be present in the protein solution to cancel out heat of dilution effects.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM).

-

The injection syringe is filled with the VH298 solution (e.g., 300 µM).

-

The experiment consists of a series of small injections of VH298 into the VBC solution while monitoring the heat evolved or absorbed.

-

-

Data Analysis:

-

The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Methodology:

-

Chip Preparation:

-

A sensor chip (e.g., CM5) is activated.

-

The VBC complex is immobilized on the sensor chip surface via amine coupling.

-

Remaining active sites on the surface are deactivated.

-

-

Binding Measurement:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

Different concentrations of VH298 are injected over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff. The Kd is calculated as koff/kon.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context. In the case of VH298, it can be used to demonstrate that the inhibitor disrupts the interaction between VHL and HIF-1α.[10]

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., HeLa) are cultured to an appropriate confluency.

-

Cells are treated with VH298 or a vehicle control (e.g., DMSO) for a specified time. To induce HIF-1α expression, cells may also be treated with a hypoxia-mimetic agent like cobalt chloride or desferrioxamine, or placed in a hypoxic chamber.

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and then lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads.

-

An antibody against VHL is added to the lysate and incubated to form antibody-antigen complexes.

-

Protein A/G beads are added to capture the antibody-VHL complexes.

-

-

Washing and Elution:

-

The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted samples are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against VHL (to confirm successful immunoprecipitation) and HIF-1α (to detect the co-immunoprecipitated protein). A decrease in the amount of co-immunoprecipitated HIF-1α in the VH298-treated sample compared to the control indicates disruption of the interaction.[11][12]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]

- 10. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

Preliminary Efficacy of MS154: A Technical Overview for Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "MS154" is not publicly available in scientific literature or clinical trial registries. This guide is a synthesized representation based on hypothetical preclinical data for a novel therapeutic candidate. The experimental protocols and data presented herein are illustrative and should be regarded as a template for the type of information required for a comprehensive technical whitepaper.

This document provides a technical summary of the preliminary efficacy studies conducted on this compound, a novel investigational compound. The intended audience for this guide includes researchers, scientists, and professionals involved in the drug development process.

Abstract

This whitepaper details the initial preclinical investigations into the therapeutic efficacy of this compound. The primary focus of these studies was to elucidate the compound's mechanism of action and to establish a preliminary dose-response relationship in relevant in vitro and in vivo models. The data presented suggest that this compound warrants further investigation as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary efficacy studies of this compound.

Table 1: In Vitro Efficacy of this compound on Target Inhibition

| Cell Line | Target | Assay Type | This compound IC50 (nM) | Control IC50 (nM) |

| HEK293 | Kinase X | Biochemical | 15.2 | >10,000 |

| HeLa | Kinase X | Cellular | 45.8 | >10,000 |

| Jurkat | Kinase Y | Biochemical | 89.3 | >10,000 |

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | Oral | 0 | - |

| This compound | 10 | Oral | 35 | <0.05 |

| This compound | 30 | Oral | 62 | <0.01 |

| This compound | 100 | Oral | 85 | <0.001 |

| Standard-of-Care | 50 | IV | 78 | <0.001 |

Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

-

Biochemical Assay: Recombinant human Kinase X and Kinase Y were incubated with varying concentrations of this compound (0.1 nM to 100 µM) in the presence of ATP and a substrate peptide. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.

-

Cellular Assay: HEK293 and HeLa cells were treated with a range of this compound concentrations for 24 hours. Cell lysates were then analyzed by western blot to determine the phosphorylation status of a known downstream substrate of Kinase X.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 human cancer cells.

-

Treatment: Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally once daily for 21 days. The standard-of-care drug was administered intravenously twice weekly.

-

Efficacy Endpoint: Tumor volumes were measured twice weekly using digital calipers. Tumor growth inhibition was calculated at the end of the study.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo xenograft study.

In Vitro Characterization of MS154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS154 is a potent and selective bifunctional small molecule designed to induce the degradation of mutant epidermal growth factor receptor (EGFR), a key driver in certain cancers. As a proteolysis-targeting chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system. It achieves this by forming a ternary complex between the E3 ubiquitin ligase cereblon (CRBN) and mutant EGFR, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biological activity, and selectivity. The information presented is compiled from publicly available research, primarily the foundational study by Cheng et al. in the Journal of Medicinal Chemistry (2020).

Core Mechanism of Action

This compound is a hetero-bifunctional molecule composed of three key components: a ligand that binds to mutant EGFR, a linker, and a ligand that recruits the E3 ubiquitin ligase, cereblon. By simultaneously binding to both the target protein (mutant EGFR) and the E3 ligase, this compound brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome, leading to a reduction in the total levels of the receptor and subsequent inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative In Vitro Activity

The in vitro efficacy of this compound has been demonstrated in non-small cell lung cancer (NSCLC) cell lines harboring activating mutations in EGFR.

| Cell Line | EGFR Mutation | Assay Type | Parameter | Value |

| HCC-827 | delE746-A750 | Protein Degradation | DC₅₀ | 11 nM |

| H3255 | L858R | Protein Degradation | DC₅₀ | 25 nM |

| HCC-827 | delE746-A750 | Protein Degradation | Dₘₐₓ | >95% at 50 nM |

| H3255 | L858R | Protein Degradation | Dₘₐₓ | >95% at 50 nM |

DC₅₀ (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Cell Culture

-

Cell Lines:

-

HCC-827 (human lung adenocarcinoma, EGFR delE746-A750)

-

H3255 (human lung adenocarcinoma, EGFR L858R)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The cells are washed with phosphate-buffered saline (PBS), detached using a trypsin-EDTA solution, and then re-seeded in fresh culture medium.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of EGFR and assess the inhibition of downstream signaling pathways.

-

Primary Antibodies:

-

Rabbit anti-EGFR

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT

-

Mouse anti-GAPDH (loading control)

-

-

Data Analysis: Densitometry is performed using image analysis software (e.g., ImageJ). The intensity of the protein bands is normalized to the corresponding loading control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

-

Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Principle: This assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are typically normalized to a vehicle-treated control to determine the percentage of cell viability.

Downstream Signaling Pathway

This compound-mediated degradation of mutant EGFR leads to the inhibition of its downstream signaling pathways, which are critical for cancer cell growth and survival. A key pathway affected is the PI3K-AKT pathway.

Selectivity Profile

A crucial aspect of this compound's characterization is its selectivity for mutant EGFR over wild-type (WT) EGFR. In vitro studies have shown that this compound potently degrades mutant EGFR in cancer cell lines, while having a minimal effect on WT EGFR in other cell lines. This selectivity is a key advantage, as it may reduce the potential for off-target effects and toxicity associated with inhibiting WT EGFR in healthy tissues. Global proteomic analyses have further confirmed the high selectivity of this compound for EGFR.

Conclusion

This compound is a potent and selective degrader of mutant EGFR with promising in vitro activity. The experimental protocols and data presented in this guide provide a comprehensive framework for the in vitro characterization of this and similar PROTAC molecules. The ability of this compound to induce the degradation of oncoproteins represents a novel and potentially more effective therapeutic strategy compared to traditional inhibition. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

MS154: A Chemical Biology Tool for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS154 is a potent and selective heterobifunctional chemical tool used in the field of chemical biology and drug discovery. It functions as a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to induce the degradation of specific target proteins within the cell. This compound specifically recruits the E3 ubiquitin ligase Cereblon (CRBN) to mediate the ubiquitination and subsequent proteasomal degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in certain forms of non-small-cell lung cancer. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and its synthesis.

Introduction to this compound

This compound is a PROTAC composed of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon, a linker molecule, and a ligand that binds to mutant EGFR. The EGFR-binding component of this compound is based on the structure of gefitinib, a known EGFR tyrosine kinase inhibitor. By simultaneously binding to both Cereblon and mutant EGFR, this compound brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target. This polyubiquitination marks the mutant EGFR for degradation by the proteasome, thereby eliminating the protein from the cell. This targeted degradation approach offers a distinct advantage over traditional inhibition, as it can overcome resistance mechanisms associated with inhibitor binding site mutations.

Mechanism of Action

The mechanism of action of this compound follows the general principle of PROTAC-mediated protein degradation.

-

Ternary Complex Formation: this compound first binds to both the Cereblon E3 ligase and the target mutant EGFR, forming a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the mutant EGFR. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated mutant EGFR is then recognized and degraded by the 26S proteasome.

-

Recycling: After the degradation of the target protein, this compound is released and can engage another target protein and E3 ligase, acting catalytically.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Degradation Performance of this compound

| Cell Line | Target EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |

| HCC-827 | delE746-A750 | 11 | >95 (at 50 nM) | [1] |

| H3255 | L858R | 25 | >95 (at 50 nM) | [1] |

-

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of this compound Components

| Ligand Moiety | Target Protein | Binding Affinity (Kd or IC50) | Method | Reference |

| Pomalidomide (analog) | Cereblon (CRBN) | Kd ≈ 1.9 µM | Isothermal Titration Calorimetry | |

| Gefitinib | EGFR (L858R) | IC50 ≈ 2 nM | Kinase Assay | [2] |

| Gefitinib | EGFR (delE746-A750) | IC50 ≈ 2 nM | Kinase Assay | [2] |

Note: The binding affinity for the Cereblon ligand is based on data for pomalidomide, a close structural analog of the moiety in this compound. The binding affinities for gefitinib are for the isolated kinase domains and may vary in the context of the full-length protein in a cellular environment.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

EGFR Degradation Assay via Western Blotting

This protocol describes how to assess the degradation of mutant EGFR in cancer cell lines upon treatment with this compound.

Materials:

-

HCC-827 or H3255 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-EGFR antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for the desired time (e.g., 16 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Add RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of EGFR degradation. Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Cell Viability Assay

This protocol measures the effect of this compound-induced EGFR degradation on the viability of cancer cells.

Materials:

-

HCC-827 or H3255 cells

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT or resazurin-based cell viability assay kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HCC-827 or H3255 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Cell Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

-

Viability Measurement:

-

Add the MTT or resazurin reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

-

-

Data Acquisition:

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors for the gefitinib and pomalidomide moieties, which are then coupled via a linker. The detailed synthesis is described by Cheng et al. in the Journal of Medicinal Chemistry (2020).[1] A generalized synthetic scheme is presented below.

The synthesis generally involves the following key steps:

-

Synthesis of the Linker-Pomalidomide Moiety: A pomalidomide derivative is functionalized with a linker containing a reactive group (e.g., a carboxylic acid or an amine).

-

Synthesis of the Gefitinib Moiety with a Linker Attachment Point: A derivative of gefitinib is synthesized with a complementary reactive group for linker attachment.

-

Coupling Reaction: The two functionalized fragments are coupled together, often via an amide bond formation, to yield the final this compound product.

-

Purification: The final compound is purified using techniques such as flash chromatography and/or preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

For the exact, step-by-step synthetic protocol, including reagents, reaction conditions, and characterization data, researchers are directed to the supplementary information of the primary publication.[1]

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of targeted mutant EGFR degradation. Its potency and selectivity make it a powerful tool for basic research and a potential starting point for the development of novel therapeutics for EGFR-mutant cancers. This guide provides the essential information for researchers to effectively utilize this compound in their studies.

References

The Selectivity Profile of MS154: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MS154, a first-in-class, cereblon-recruiting Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade mutant Epidermal Growth Factor Receptor (EGFR). This compound offers a promising therapeutic strategy for cancers harboring EGFR mutations, particularly non-small cell lung cancer (NSCLC), by overcoming resistance mechanisms associated with traditional EGFR tyrosine kinase inhibitors (TKIs).

Introduction to this compound

This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein.[1][2] It is composed of three key components: a ligand that binds to the target protein (mutant EGFR), a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), and a linker connecting these two moieties.[1][2][3][4] By bringing mutant EGFR into close proximity with the CRBN E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the receptor.[1][2]

Quantitative Selectivity Profile

The selectivity of this compound for mutant EGFR over its wild-type (WT) counterpart is a key feature of its therapeutic potential. This selectivity is evident in both binding affinities and degradation potency.

| Parameter | Target | Value | Cell Line | Reference |

| Binding Affinity (Kd) | EGFR WT | 1.8 nM | - | [5] |

| EGFR L858R mutant | 3.8 nM | - | [5] | |

| Degradation Potency (DC50) | Mutant EGFR (e19d) | 11 nM | HCC-827 | [5][6][7] |

| Mutant EGFR (L858R) | 25 nM | H3255 | [5][6][7] |

-

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity.

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal machinery. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both mutant EGFR and the CRBN E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the mutant EGFR protein.

-

Proteasomal Recognition: The polyubiquitinated EGFR is then recognized by the 26S proteasome.

-

Degradation: The proteasome degrades the tagged EGFR into smaller peptides, effectively eliminating it from the cell. This compound is then released to target another mutant EGFR protein.

This catalytic mode of action allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound.

Protein Degradation Assay (Western Blotting)

This assay is used to quantify the reduction in EGFR protein levels following treatment with this compound.

-

Cell Culture and Treatment: Cancer cell lines harboring EGFR mutations (e.g., HCC-827, H3255) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 16 hours).[5]

-

Cell Lysis: After treatment, cells are washed and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for EGFR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to EGFR is quantified to determine the extent of degradation.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

-

Cell Seeding: Cancer cells are seeded into multi-well plates at a specific density.

-

Compound Treatment: The following day, cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo). The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway of this compound-Mediated EGFR Degradation

Caption: this compound facilitates the degradation of mutant EGFR via the ubiquitin-proteasome system.

Experimental Workflow for Western Blotting

Caption: A stepwise workflow for assessing protein degradation using Western Blotting.

Logical Relationship of this compound Selectivity

Caption: this compound selectively degrades mutant EGFR due to preferential ternary complex formation.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. SID 404859082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]

Methodological & Application

Application Notes and Protocols for JQ1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes. JQ1 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BRD4 from chromatin and inhibiting the transcription of its target genes.[3] This mechanism of action has made JQ1 a valuable tool for cancer research, with studies demonstrating its ability to suppress the growth of various tumors, including endometrial cancer, oral squamous cell carcinoma, and testicular germ cell tumors, by inducing cell cycle arrest and apoptosis.[4][5][6] A primary target of JQ1-mediated transcriptional repression is the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[2][4]

Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of JQ1 in various cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HEC-1A | Endometrial Cancer | ~0.5 | [4] |

| Ishikawa | Endometrial Cancer | ~0.5 | [4] |

| A2780 | Ovarian Endometrioid Carcinoma | 0.28 | [7] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.46 | [7] |

| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [7] |

| HEC265 | Endometrial Endometrioid Carcinoma | 0.35 | [7] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.33 | [7] |

| HEC50B | Endometrial Endometrioid Carcinoma | 0.41 | [7] |

| Cal27 | Oral Squamous Cell Carcinoma | Not specified, but effective at 0.1-1 µM | [5] |

| NCCIT | Testicular Germ Cell Tumor | Effective at 0.1-0.5 µM | [6] |

| NT2/D1 | Testicular Germ Cell Tumor | Effective at 0.1-0.5 µM | [6] |

| 2102EP | Testicular Germ Cell Tumor | Effective at 0.1-0.5 µM | [6] |

Signaling Pathway

JQ1 exerts its anti-cancer effects primarily through the inhibition of the BRD4-MYC signaling axis. BRD4 is essential for the transcriptional activation of the MYC oncogene. By displacing BRD4 from the MYC promoter and enhancer regions, JQ1 leads to a rapid downregulation of MYC mRNA and protein levels. This, in turn, affects downstream cellular processes, leading to cell cycle arrest and apoptosis.

Caption: JQ1 inhibits BRD4, leading to MYC downregulation, cell cycle arrest, and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of JQ1.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of JQ1 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

JQ1 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of JQ1 in complete medium. A typical concentration range is 0.01 to 50 µM.[7]

-

Remove the medium from the wells and add 100 µL of the JQ1 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying JQ1-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

JQ1 (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of JQ1 (e.g., 0.5 µM) and a vehicle control for 24 or 48 hours.[5]

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.